3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Description
This compound is a heterocyclic hybrid molecule featuring a 1,2,4-triazol-5(4H)-one core substituted with a methyl group at N1 and a phenyl group at C2. The triazolone ring is linked to a piperidin-3-yl moiety, which is further functionalized with a benzo[c][1,2,5]thiadiazole-5-carbonyl group. The benzo[c][1,2,5]thiadiazole (benzothiadiazole) ring is a bicyclic heteroaromatic system containing sulfur and nitrogen, contributing to electron-deficient properties that enhance π-π stacking and dipole interactions in biological or material contexts .
Properties
IUPAC Name |
5-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-25-21(29)27(16-7-3-2-4-8-16)19(22-25)15-6-5-11-26(13-15)20(28)14-9-10-17-18(12-14)24-30-23-17/h2-4,7-10,12,15H,5-6,11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBFLHZUISYYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC4=NSN=C4C=C3)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzothiadiazole-based compounds are often used in the detection of primary aromatic amines.
Mode of Action
The compound interacts with its targets through a process known as static quenching. This involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and primary aromatic amines.
Biochemical Pathways
The compound’s ability to detect primary aromatic amines suggests it may interact with biochemical pathways involving these molecules.
Pharmacokinetics
The compound’s high stability, high porosity, and high fluorescence performance suggest it may have favorable pharmacokinetic properties.
Result of Action
The compound’s action results in the detection of primary aromatic amines. It exhibits high sensitivity and selectivity for primary aromatic amine detection by fluorescence quenching.
Biological Activity
3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound notable for its diverse biological activities. Its unique structure incorporates multiple heterocycles, including a piperidine ring and a triazole moiety, which are associated with various pharmacological properties. This article reviews the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 366.44 g/mol. The presence of the benzo[c][1,2,5]thiadiazole group enhances its chemical properties and biological activities.
Biological Activities
Research indicates that compounds containing both triazole and thiadiazole moieties exhibit a range of biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial effects against strains such as Escherichia coli and Bacillus subtilis. The presence of hydrophobic groups in the structure is believed to enhance their antimicrobial potency .
- Antiviral Properties : The compound may interact with viral targets, potentially exhibiting antiviral activity. Its structural characteristics suggest it could modulate enzyme activities involved in viral replication.
- Anticancer Activity : Studies have shown that related compounds display cytotoxic effects against various cancer cell lines. Mechanisms may involve inhibition of specific signaling pathways or induction of apoptosis in cancer cells .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in critical biochemical pathways. For instance, interactions with protein targets can lead to modulation of enzymatic activity through hydrogen bonding and hydrophobic interactions.
- Receptor Modulation : The compound may influence receptor functions, particularly those related to neurotransmitters such as dopamine and serotonin. This modulation can have implications for neuropharmacological applications.
Case Studies
Several studies have explored the biological activity of compounds structurally similar to 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one:
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications in the molecular structure can significantly impact biological activity. For example:
Scientific Research Applications
Biological Activities
Research has indicated that compounds containing both triazole and thiadiazole moieties exhibit a range of biological activities. The following are notable applications:
Antiviral Activity
Studies have shown that derivatives of this compound can exhibit antiviral properties. The structural characteristics allow for interactions with viral proteins or enzymes essential for viral replication. For instance, similar compounds have demonstrated effectiveness against various viruses by inhibiting key viral functions .
Antitumoral Activity
The compound's ability to inhibit tubulin polymerization has been linked to its antitumoral effects. This mechanism is critical as it disrupts cancer cell division and growth. Research on related triazole derivatives has highlighted their potential in cancer therapy .
Antimicrobial Properties
Compounds with structural similarities to 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one have shown promising antimicrobial activity against various bacterial and fungal strains. The presence of the piperidine ring enhances the compound's ability to penetrate microbial membranes .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- Antiviral Studies : A series of derivatives were synthesized and tested for antiviral activity against specific viral strains. Results indicated a significant reduction in viral load in treated cells .
- Antitumoral Mechanisms : Research demonstrated that modifications in the phenyl moiety could enhance antitumoral efficacy by improving binding affinity to tubulin .
- Microbiological Evaluations : Novel derivatives were assessed for their antimicrobial properties using standard microbiological assays, showing significant activity compared to reference drugs .
Potential Applications
Given its diverse biological activities, 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antiviral or anticancer drugs.
- Agricultural Chemistry : Potential use as an antimicrobial agent in crop protection formulations.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide linkage between the benzo[c] thiadiazole and piperidine moieties undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the core structure or generating intermediates for further derivatization.
Key Findings :
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Hydrolysis yields benzo[c] thiadiazole-5-carboxylic acid and a triazolone-piperidine derivative, enabling modular modifications of either fragment.
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Reaction efficiency depends on solvent polarity and temperature.
Nucleophilic Substitution at the Triazole Ring
The 1-methyl-4-phenyl-1,2,4-triazol-5(4H)-one moiety participates in nucleophilic substitution reactions, particularly at the N1-methyl group or C5 position.
Key Findings :
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Alkylation at N1 enhances lipophilicity, potentially improving membrane permeability in bioactive analogs.
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Thioether formation at C5 is reversible under oxidative conditions, enabling dynamic covalent chemistry applications .
Electrophilic Aromatic Substitution on the Thiadiazole Ring
The electron-deficient benzo[c] thiadiazole ring undergoes electrophilic substitution, primarily at the C4 position.
Key Findings :
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Nitro and bromo derivatives serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) .
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Substituents at C4 modulate electronic properties, influencing biological activity .
Cycloaddition Reactions
The triazolone ring participates in [3+2] cycloadditions with dipolarophiles, forming fused heterocyclic systems.
| Reagents/Conditions | Products | Mechanistic Insight | References |
|---|---|---|---|
| Maleic anhydride, toluene, 110°C, 6h | Fused oxadiazole-triazolone adduct | Thermal [3+2] cycloaddition with electron-deficient dienophiles. |
Key Findings :
-
Cycloaddition expands the molecular scaffold, creating structurally complex hybrids for drug discovery.
Oxidation and Reduction Reactions
Functional groups within the compound undergo redox transformations under controlled conditions.
Key Findings :
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of this compound lies in its triazolone-benzothiadiazole-piperidine architecture. Below is a comparative analysis with structurally or functionally related compounds from the literature:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity: The target compound’s benzothiadiazole group distinguishes it from analogs with benzothiazole (e.g., ) or simple aryl acetylated piperidines (e.g., ). Benzothiadiazole’s electron-deficient nature may enhance binding to ATP pockets in kinases compared to benzothiazole . Unlike 1,2,3-triazole derivatives (e.g., ), the 1,2,4-triazolone core in the target compound offers a keto-enol tautomeric system, which could stabilize hydrogen-bonding interactions in biological targets.
Synthetic Routes :
- The target compound likely employs amide coupling (benzothiadiazole carbonyl + piperidine) and cyclocondensation (triazolone formation), similar to methods in and .
- In contrast, pyrazol-5-one derivatives (e.g., ) often utilize Claisen-Schmidt condensations or cyclization of hydrazines with diketones.
Potential Applications: Triazolone-benzothiadiazole hybrids are unexplored in published data, but related compounds (e.g., ) show promise in enzyme inhibition. The piperidine linker may improve solubility and bioavailability compared to rigid analogs like .
Q & A
Q. What are the standard synthetic routes for this compound, and how can its intermediate structures be validated?
The synthesis typically involves multi-step protocols, including:
- Coupling reactions : React benzo[c][1,2,5]thiadiazole-5-carboxylic acid with a piperidine derivative using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or toluene under nitrogen .
- Triazolone formation : Cyclize intermediates via condensation reactions, monitored by TLC. Use catalysts like Bleaching Earth Clay in PEG-400 for heterocyclic ring closure, followed by recrystallization in aqueous acetic acid .
- Validation : Confirm intermediates via -NMR (e.g., δ 1.69–2.57 ppm for piperidine CH groups) and IR (amide C=O stretch ~1650 cm) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Spectroscopy :
- -NMR/-NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 160–170 ppm) .
- Mass spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]) .
Advanced Research Questions
Q. How can the coupling reaction between benzo[c][1,2,5]thiadiazole-5-carboxylic acid and piperidine be optimized to improve yield?
- Catalyst screening : Test HOBt or DMAP to reduce racemization .
- Solvent effects : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance reactivity and byproduct formation .
- Temperature control : Conduct reactions at 0–5°C to minimize side reactions, then warm to room temperature .
- Yield analysis : Use HPLC to quantify unreacted starting materials and optimize stoichiometry (1:1.2 molar ratio of acid to amine) .
Q. What strategies resolve discrepancies in NMR data interpretation for the triazolone ring substituents?
- 2D NMR : Apply COSY to map coupling between triazolone NH (δ 10–12 ppm) and adjacent protons. Use HSQC to correlate and signals for the methyl group (δ 2.5–3.0 ppm) .
- X-ray diffraction : Resolve ambiguous NOEs by refining crystal structures with SHELXL, focusing on bond angles and torsional strain .
Q. How can the pKa of this compound be determined using non-aqueous potentiometric titration?
- Method : Dissolve the compound in DMF or acetone. Titrate with 0.05 M tetrabutylammonium hydroxide (TBAH).
- Analysis : Plot mV vs. TBAH volume to identify the half-neutralization potential (HNP). Calculate pKa using the Henderson-Hasselbalch equation .
- Validation : Compare results with computational predictions (e.g., DFT at B3LYP/6-31G* level) .
Q. What computational methods predict binding affinity to biological targets like kinases or GPCRs?
- Docking studies : Use AutoDock Vina to model interactions between the triazolone moiety and target active sites. Set grid boxes to cover catalytic residues (e.g., ATP-binding pockets) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How can low aqueous solubility be addressed during in vitro bioassays?
- Co-solvents : Use DMSO (≤0.5% v/v) to pre-dissolve the compound, ensuring compatibility with cell viability assays .
- Prodrug design : Synthesize phosphate or PEGylated derivatives to enhance hydrophilicity .
- Surfactants : Incorporate Poloxamer 407 (0.1% w/v) in buffer systems to stabilize colloidal dispersions .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the optimal solvent for triazolone cyclization?
- Hypothesis testing : Compare yields in PEG-400 (polar, high-boiling) vs. 1,4-dioxane (moderately polar) under reflux.
- Mechanistic insight : PEG-400 may act as a phase-transfer catalyst, accelerating ring closure in heterogeneous systems .
- Validation : Monitor reaction progress via in-situ FTIR to track carbonyl intermediate consumption .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
